5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-Adenosine
Beschreibung
This compound is a synthetic adenosine derivative featuring three key structural modifications (Figure 1):
- 5'-Amino-5'-deoxy group: Replaces the native 5'-hydroxyl, enabling adenosine kinase (AK) inhibition .
- N-[(1,1-dimethylethoxy)carbonyl] (Boc) protection: Stabilizes the amino group against enzymatic degradation and enhances lipophilicity .
- 2',3'-O-(1-methylethylidene) (isopropylidene) protection: Locks the ribose ring in a rigid conformation, improving metabolic stability .
Biological Role: As an AK inhibitor, it elevates endogenous adenosine levels by blocking adenosine phosphorylation, thereby potentiating adenosine receptor (A1) activation. This mechanism underpins its anticonvulsant efficacy in rodent models (ED50 = 2.6 ± 0.8 nmol in rat prepiriform cortex) .
Eigenschaften
Molekularformel |
C18H26N6O5 |
|---|---|
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
tert-butyl N-[9-[(3aR,4R,6R,6aR)-6-(aminomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-yl]carbamate |
InChI |
InChI=1S/C18H26N6O5/c1-17(2,3)29-16(25)23-13-10-14(21-7-20-13)24(8-22-10)15-12-11(9(6-19)26-15)27-18(4,5)28-12/h7-9,11-12,15H,6,19H2,1-5H3,(H,20,21,23,25)/t9-,11-,12-,15-/m1/s1 |
InChI-Schlüssel |
DQOZFYSBCNKGIF-SDBHATRESA-N |
Isomerische SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Kanonische SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C(N=CN=C43)NC(=O)OC(C)(C)C)CN)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Starting Material and Initial Protection
The synthesis typically begins with commercially available 2',3'-O-(1-methylethylidene)-adenosine , which serves as the nucleoside scaffold. The 2' and 3' hydroxyl groups are protected as an isopropylidene acetal to prevent undesired reactions during subsequent steps.
- A common approach involves treating the nucleoside with trimethylsilyl chloride (TMSCl) in pyridine at 0°C, followed by benzoylation with benzoyl chloride to protect the exocyclic amino group on the adenine base as N,N-dibenzoyl derivatives. This step yields N,N-dibenzoyl-2',3'-O-(1-methylethylidene)-adenosine with good yield (~68%) after chromatographic purification.
Introduction of the 5'-Amino Group
The key transformation is the substitution at the 5' position of the ribose ring to introduce the amino group:
The 5'-hydroxyl is first converted to a good leaving group such as 5'-iodo or 5'-thioester intermediates. For example, 5'-iodo-2',3'-O-(1-methylethylidene)-adenosine derivatives are prepared and subsequently subjected to nucleophilic substitution to introduce amino functionality.
Alternatively, Mitsunobu reaction conditions with thioacetic acid can be used to convert the 5'-hydroxyl into a thioester, which upon treatment with hydrazine yields the 5'-amino derivative.
Protection of the 5'-Amino Group
To prevent side reactions and enable selective functionalization, the 5'-amino group is protected as a tert-butoxycarbonyl (Boc) derivative:
Reductive Amination and Coupling Reactions
For further elaboration, reductive amination is employed to couple aldehydes or other electrophiles to the 5'-amino group:
The Boc-protected 5'-amino compound is treated with aldehydes in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaCNBH3) in solvents like dichloroethane (DCE) or methanol. This forms secondary or tertiary amine derivatives after reductive amination.
Post-reductive amination, the Boc protecting group is removed by treatment with trifluoroacetic acid (TFA) in aqueous conditions to yield the free amine.
Final Deprotection and Purification
The isopropylidene protecting group at the 2',3' positions can be removed by acidic hydrolysis with formic acid/water mixtures or TFA/water solutions to yield the final compound with free hydroxyl groups if desired.
Purification is typically achieved by preparative high-performance liquid chromatography (HPLC) or flash chromatography on silica gel, using gradients of ethyl acetate, methanol, or acetonitrile with acid modifiers such as trifluoroacetic acid (TFA).
Summary of Key Preparation Steps in Tabular Form
Analyse Chemischer Reaktionen
Core Reactivity Profile
The compound’s reactivity centers on three key sites:
-
5'-Amino group : Protected by the Boc (tert-butoxycarbonyl) group, enabling controlled deprotection or substitution.
-
2',3'-O-isopropylidene acetal : Provides ribose hydroxyl protection, stable under basic/neutral conditions but cleavable under acidic hydrolysis.
-
Adenine base : Participates in hydrogen bonding and π-stacking interactions, influencing binding affinity in enzymatic systems .
Deprotection Reactions
Functionalization Reactions
-
Amino group alkylation : Reacts with aldehydes (e.g., isobutyraldehyde) under reductive amination (NaBH₄/MeOH) to form secondary amines .
-
Acylation : Treatment with activated esters (e.g., NHS-esters) yields stable amides, enhancing solubility or targeting .
Comparative Reactivity of Analogous Compounds
Mechanistic Insights
-
Boc Deprotection : Protonation of the carbonyl oxygen by TFA weakens the Boc group’s bond, releasing CO₂ and tert-butanol .
-
Acetal Hydrolysis : Acidic conditions protonate the acetal oxygen, leading to cleavage and formation of a diol .
-
Enzymatic Interactions : The Boc group minimizes steric hindrance in methyltransferase binding pockets, while the acetal stabilizes the ribose conformation .
Key Research Findings
-
SAR Studies : Introducing a 5'-C-methyl group enhances metabolic stability and binding affinity for DOT1L (disruptor of telomeric silencing 1-like) by 40% compared to non-methylated analogs .
-
Thermodynamic Data : Binding free energy (ΔG) of −9.2 kcal/mol observed in ITC studies with hPNMT, driven by favorable entropy changes from desolvation .
This compound’s modular design allows precise tuning of reactivity and biological activity, making it a versatile scaffold for developing enzyme inhibitors and probing nucleotide-protein interactions.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C₁₈H₂₆N₆O₅
- Molecular Weight : 406.44 g/mol
- CAS Number : 873556-45-7
The compound features an adenosine backbone with specific modifications that enhance its biological activity, making it a candidate for further research in drug design and development.
Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor in enzymatic processes involving methyltransferases. The modifications present in the compound may enhance its binding affinity and specificity, contributing to its potential as a drug candidate.
Key Applications:
-
Enzyme Inhibition :
- The compound has been studied for its role as an inhibitor of methyltransferases, which are crucial enzymes involved in various biological processes including gene regulation and protein function. Its ability to modulate these enzymes may lead to therapeutic applications in cancer treatment and other diseases where methylation patterns are disrupted .
-
Drug Design :
- Due to its structural complexity and modified nucleoside characteristics, this compound serves as a valuable scaffold for designing new drugs targeting specific biological pathways. Its interactions with biological macromolecules can be characterized using techniques such as X-ray crystallography and NMR spectroscopy to optimize its pharmacological properties .
-
Therapeutic Potential :
- The compound's unique combination of functional groups may enhance its efficacy as a therapeutic agent. Studies have shown that it interacts with various biological targets, suggesting potential applications in treating conditions such as neurodegenerative diseases and metabolic disorders .
Comparative Analysis with Related Compounds
The following table summarizes some structurally similar compounds and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | Lacks the dimethylethoxycarbonyl group | Simpler structure, less steric hindrance |
| N,N-Dibenzoyl-5'-deoxy-5'-iodo-2',3'-O-(1-methylethylidene)-adenosine | Contains iodine and benzoyl groups | Enhanced reactivity due to halogen |
| 2-Amino-6-(6-amino-purin-9-yl)-hexanoic acid | Amino acid side chain | Different functional group profile affecting bioactivity |
This comparative analysis highlights how the structural modifications in 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-adenosine may contribute to its distinct biological activities, setting it apart from its analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and application of this modified nucleoside in various research contexts:
- Synthesis Techniques : The synthesis typically involves treating adenosine derivatives with specific reagents under controlled conditions to achieve the desired modifications. This process is critical for enhancing the compound's pharmacological properties .
- Biological Interaction Studies : Interaction studies have demonstrated that the compound interacts with various biological macromolecules, providing insights into its mechanism of action. These studies are essential for optimizing the compound for therapeutic use .
Wirkmechanismus
The mechanism of action of 5’-amino-5’-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2’,3’-O-(1-methylethylidene)-Adenosine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Analogues of Adenosine
Table 1: Key Adenosine Derivatives and Their Properties
Key Differentiators
5'-Substituent and Pharmacokinetics
- Target Compound: The Boc-protected 5'-amino group enhances stability and blood-brain barrier penetration compared to unprotected analogs (e.g., 5'-amino-5'-deoxyadenosine) .
- 5'-Methylthioadenosine: The methylthio group directs activity toward polyamine metabolism rather than adenosine receptor modulation, limiting anticonvulsant utility .
- 5'-Azido Analogs : Require reduction to 5'-NH2 for activity, introducing metabolic dependencies absent in the Boc-protected derivative .
Protective Groups and Selectivity
- The 2',3'-O-isopropylidene group in the target compound prevents ribose ring opening, a common degradation pathway in unmodified nucleosides . This contrasts with acetyl or benzyl protections (e.g., 2',3'-O-acetyladenosine), which are bulkier and reduce target engagement .
- GP683 : Lacks sugar modifications but incorporates a pyrrolopyrimidine core, achieving AK inhibition without ribose protection .
Combination Therapy Potential
- The target compound synergizes with 2'-deoxycoformycin (adenosine deaminase inhibitor), amplifying extracellular adenosine levels by 2.5-fold in NMDA-stimulated conditions .
Anticonvulsant Efficacy
- The target compound reduces seizure severity in bicuculline-induced models at lower doses (ED50 = 2.6 nmol) compared to 5-iodotubercidin (ED50 = 4.0 nmol) .
- Unlike adenosine receptor agonists (e.g., N6-cyclopentyladenosine), it avoids hypotension and bradycardia, highlighting its improved safety profile .
Metabolic Stability
- The Boc and isopropylidene groups confer resistance to 5'-nucleotidases and adenosine deaminase, extending half-life in vivo compared to 5'-azido or 5'-chloro analogs .
Limitations
- Discontinued commercial availability () suggests challenges in synthesis or scalability compared to analogs like 5'-methylthioadenosine .
Biologische Aktivität
5'-Amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-adenosine is a modified nucleoside with significant potential in medicinal chemistry due to its unique structural features. The compound has a molecular formula of C₁₈H₂₆N₆O₅ and a molecular weight of 406.44 g/mol. Its modifications enhance its biological activity, particularly as an inhibitor in various enzymatic processes.
The compound exhibits significant biological activity, primarily as an inhibitor of methyltransferases, which are enzymes that transfer methyl groups to substrates. The unique combination of structural modifications, such as the dimethylethoxycarbonyl group, enhances its binding affinity and specificity towards target enzymes. This makes it a valuable candidate for drug design aimed at treating various diseases, including cancers and other proliferative disorders .
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound and its derivatives:
- Antiproliferative Activity : Research has shown that derivatives of adenosine, including 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-adenosine, can impair the proliferation of cancer cells. For instance, in experiments with AGS gastric cancer cells, varying concentrations (10 nM to 1000 nM) were tested for their ability to inhibit cell growth. The results indicated that these compounds displayed significant antiproliferative effects compared to controls .
- Enzyme Inhibition Studies : The compound's interaction with methyltransferases has been characterized using various biochemical assays. These studies help elucidate its mechanism of action and optimize it for therapeutic applications .
Comparative Analysis with Similar Compounds
The following table summarizes some structural analogs of the compound and their unique attributes:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 5'-Amino-5'-deoxy-2',3'-O-(1-methylethylidene)-adenosine | Lacks the dimethylethoxycarbonyl group | Simpler structure with less steric hindrance |
| N,N-Dibenzoyl-5'-deoxy-5'-iodo-2',3'-O-(1-methylethylidene)-adenosine | Contains iodine and benzoyl groups | Enhanced reactivity due to halogen |
| 2-Amino-6-(6-amino-purin-9-yl)-hexanoic acid | Amino acid side chain | Different functional group profile affecting bioactivity |
This comparative analysis indicates that the specific modifications on the sugar moiety and the presence of the dimethylethoxycarbonyl group in 5'-amino-5'-deoxy-N-[(1,1-dimethylethoxy)carbonyl]-2',3'-O-(1-methylethylidene)-adenosine may contribute to enhanced biological activity compared to its analogs .
Q & A
Basic: What are the established synthetic routes for preparing 5'-amino-5'-deoxy-N-Boc-2',3'-O-isopropylidene-adenosine?
Methodological Answer:
The synthesis typically begins with commercially available adenosine. Key steps include:
- Protection of 2',3'-hydroxyl groups using acetone to form the isopropylidene derivative (71% yield over three steps) .
- Introduction of the 5'-amino group via nucleophilic displacement of a tosyl group using 1,6-diaminohexane under elevated temperatures (100°C), followed by purification via flash silica gel chromatography .
- Boc protection of the 5'-amino group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous DMF, often with coupling agents like COMU to enhance reactivity .
Challenges include maintaining regioselectivity during protection and avoiding premature deprotection. The isopropylidene group stabilizes the ribose ring, while Boc ensures amine stability during subsequent reactions .
Advanced: How can competing di- and tri-alkylation side reactions be minimized during functionalization of the 5'-amino group?
Methodological Answer:
Di-/tri-alkylation is a common issue due to the nucleophilic nature of the 5'-amino group. Strategies include:
- Controlled stoichiometry : Using a slight excess (1.2–1.5 equivalents) of alkylating agents (e.g., methyl bromoacetate or N-(6-bromo-1-hexyl)phthalimide) to favor monoalkylation .
- Temperature modulation : Conducting reactions at 0–25°C to slow down secondary alkylation kinetics .
- Chromatographic separation : Flash silica gel chromatography effectively isolates monoalkylated products (44–48% yields) from di-/tri-alkylated impurities .
- Pre-activation of intermediates : Using pre-formed triflate or tosylate derivatives to enhance reaction specificity .
Basic: What spectroscopic techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR confirms regiochemistry of protection (e.g., isopropylidene protons at δ 1.3–1.5 ppm, Boc methyl groups at δ 1.4 ppm) .
- ²D NOESY validates ribose conformation and substituent orientation .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₂₇N₆O₆: 447.1892) and fragments .
- IR Spectroscopy : Identifies Boc carbonyl stretches (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
Advanced: How do structural modifications at the 5'-position influence binding to SAM-dependent enzymes (e.g., AdoMetDC or ODC)?
Methodological Answer:
- SAM affinity studies : Derivatives with elongated alkyl chains (e.g., 6-(phthalimido)-1-hexyl) mimic SAM's methionine moiety, enhancing competitive inhibition (IC₅₀ values < 10 µM for AdoMetDC) .
- Steric effects : Bulky substituents (e.g., benzyloxycarbonyl) reduce binding affinity due to clashes in the enzyme's active site .
- Electrostatic interactions : Positively charged amines improve interactions with negatively charged enzyme pockets, as shown by molecular docking simulations .
- Activity assays : RapidFire-MS or ATP bioluminescence assays quantify inhibition kinetics and validate structure-activity relationships (SAR) .
Basic: Why are specific protecting groups (e.g., Boc, isopropylidene) selected for this compound?
Methodological Answer:
- Isopropylidene : Protects 2',3'-hydroxyls, preventing undesired glycosidic bond cleavage and stabilizing the ribose ring during harsh reactions (e.g., alkylation at 100°C) .
- Boc (tert-butoxycarbonyl) :
- Compatibility with orthogonal protection strategies allows sequential deprotection in multi-step syntheses .
Advanced: What strategies improve yields in multi-step syntheses of functionalized 5'-amino adenosine derivatives?
Methodological Answer:
- Intermediate stabilization : Converting amines to hydrochloride salts (e.g., 5’-(6-aminohexyl)amino dihydrochloride) prevents degradation during purification .
- Solvent optimization : Anhydrous DMF or THF minimizes hydrolysis of reactive intermediates (e.g., triflates) .
- Catalyst use : DMAP or DBU accelerates coupling reactions (e.g., COMU-mediated amide bond formation) .
- Parallel screening : Testing reaction conditions (time, temperature, stoichiometry) via HTE (high-throughput experimentation) identifies optimal parameters .
Advanced: How can computational modeling guide the design of derivatives targeting specific enzymes?
Methodological Answer:
- Docking simulations : Tools like AutoDock Vina predict binding poses of 5'-modified adenosine derivatives in SAM-dependent enzymes (e.g., RMSD < 2.0 Å validates pose accuracy) .
- MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories to prioritize derivatives with strong hydrogen bonding (e.g., to Asp173 in AdoMetDC) .
- QSAR models : Correlate substituent properties (logP, polar surface area) with inhibitory activity to guide synthetic prioritization .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Hydrophilic impurities : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) resolves polar byproducts .
- Diastereomers : Flash chromatography on silica gel (EtOAc/hexane, 3:7) separates diastereomers with ΔRf > 0.1 .
- Metal contaminants : Chelating resins (e.g., Chelex 100) remove trace metals after coupling reactions .
Advanced: What in vitro assays are used to evaluate the biochemical activity of these derivatives?
Methodological Answer:
- Enzyme inhibition :
- AdoMetDC activity measured via HPLC quantification of decarboxylated SAM .
- ODC inhibition assessed by ¹⁴CO₂ release from [¹⁴C]-ornithine .
- Permeability assays : Caco-2 cell monolayers predict blood-brain barrier penetration (Papp > 1 × 10⁻⁶ cm/s indicates CNS potential) .
- Cytotoxicity : ATP bioluminescence in mammalian cells identifies non-specific toxicity (IC₅₀ > 100 µM desired) .
Advanced: How do reaction conditions impact the stereochemical outcome of 5'-substituents?
Methodological Answer:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states, favoring axial attack and β-anomer formation .
- Temperature : Lower temperatures (-20°C) reduce epimerization during alkylation .
- Chiral auxiliaries : Use of (R)- or (S)-trifluoroacetamido-4-iodobutyrate enforces stereocontrol during coupling (dr > 4:1) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
